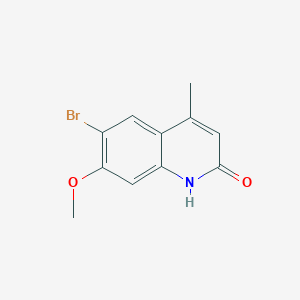

6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one

Description

Properties

Molecular Formula |

C11H10BrNO2 |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

6-bromo-7-methoxy-4-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C11H10BrNO2/c1-6-3-11(14)13-9-5-10(15-2)8(12)4-7(6)9/h3-5H,1-2H3,(H,13,14) |

InChI Key |

PNMLUEOZAOOPDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC2=CC(=C(C=C12)Br)OC |

Origin of Product |

United States |

Preparation Methods

Knorr Synthesis-Based Route

The classical approach to quinolin-2(1H)-ones involves the Knorr reaction , which condenses β-keto esters with anilines, followed by cyclization to form the quinolinone ring.

- Starting materials: 4-bromoaniline and β-keto esters.

- Step 1: Condensation forms anilides monitored by ^1H NMR to optimize conditions and avoid side products like crotonates.

- Step 2: Cyclization under acidic conditions yields 6-bromoquinolin-2(1H)-one.

- Step 3: Subsequent methylation and methoxylation at specific ring positions.

This method was optimized to produce 6-bromo-2-chloro-4-methylquinoline in 48% overall yield from 4-bromoaniline, indicating good efficiency of the Knorr reaction for brominated quinolinones.

Halogenation and Methoxylation Sequence

A key intermediate, 6-bromo-1H-quinolin-2-one , can be converted to the target compound through halogen exchange and nucleophilic substitution:

- Chlorination: Treatment of 6-bromo-1H-quinolin-2-one with phosphorus oxychloride under reflux forms 6-bromo-2-chloroquinoline.

- Methoxylation: The chlorine at position 2 is replaced by a methoxy group using sodium methanolate in methanol, yielding 6-bromo-2-methoxyquinoline.

- Methylation: Methyl groups are introduced at position 4 via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

This multi-step sequence achieves an overall yield of approximately 43–77% for the methoxylation step, demonstrating good regioselectivity and functional group tolerance.

Coupling Reactions and Functional Group Transformations

Negishi-type coupling reactions have been employed to introduce aryl substituents at the 6-position starting from 6-bromo-2-methoxyquinoline, followed by hydrolysis and methylation to yield various substituted quinolinones. Although this method is more relevant for derivatives, it informs the versatility of brominated quinoline intermediates in synthesis.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation (Knorr step) | 4-bromoaniline + β-keto ester, monitored by ^1H NMR | Optimized | Avoids crotonate formation; regioselective anilide formation |

| Cyclization | Acidic conditions (e.g., sulfuric acid) | Moderate | Forms 6-bromoquinolin-2(1H)-one |

| Chlorination | Phosphorus oxychloride, reflux, 1 h | 77 | Converts quinolinone to 6-bromo-2-chloroquinoline |

| Methoxylation | Sodium methanolate in methanol, reflux 17 h | 77 | Replaces chlorine with methoxy group |

| Methylation | Methyl iodide or dimethyl sulfate, K2CO3, DMF, 50 °C, 8 h | 30–89 | Introduces methyl group at position 4 |

Mechanistic and Steric Considerations

- The Knorr reaction cyclization step is influenced by steric effects of substituents on the anilide intermediate, which can affect cyclization efficiency and regioselectivity.

- Methoxylation via nucleophilic aromatic substitution proceeds efficiently on the 2-chloro intermediate due to the activating effect of the quinolinone nitrogen.

- Bromine at position 6 is introduced early via brominated aniline starting materials, ensuring regioselective substitution.

Summary of Preparation Methodology

The preparation of 6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one typically involves:

- Starting with 4-bromoaniline , condensation with β-keto esters to form anilides.

- Cyclization (Knorr reaction) to form 6-bromoquinolin-2(1H)-one.

- Chlorination at position 2 with phosphorus oxychloride.

- Methoxylation of the 2-chloro intermediate with sodium methanolate.

- Methylation at position 4 using methylating agents under basic conditions.

This sequence provides a reliable and regioselective route to the target compound with overall yields ranging from 40% to 80% depending on specific conditions and purification methods.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Condensation Reactions: The compound can participate in condensation reactions with other molecules to form larger, more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Products: Various substituted quinoline derivatives.

Oxidation Products: Quinoline N-oxides and related compounds.

Reduction Products: Reduced quinoline derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry and Antimicrobial Activity

One of the primary applications of 6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one lies in its antimicrobial properties. Quinolines, including this compound, have been extensively studied for their activity against various pathogens.

Antimalarial Activity : Research has indicated that derivatives of quinoline exhibit promising antimalarial activity. Specifically, compounds like Endochin-like quinolones (ELQs) have been developed based on the structure of 6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one. These compounds target the malaria parasite's mitochondrial function and have shown efficacy in preclinical studies against Plasmodium falciparum, the causative agent of malaria .

Antimycobacterial Activity : The compound has also been evaluated for its activity against Mycobacterium tuberculosis. Studies have demonstrated that certain quinoline derivatives can inhibit the growth of this pathogen, making them potential candidates for tuberculosis treatment .

Synthesis and Derivative Development

The synthesis of 6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one can be achieved through various chemical reactions. The Knorr synthesis is a notable method involving the condensation of β-keto esters with 4-bromoaniline, followed by cyclization to form the quinoline structure . This method has been optimized to enhance yield and selectivity.

Table 1: Synthesis Methods and Yields

| Synthesis Method | Key Steps | Yield (%) |

|---|---|---|

| Knorr Synthesis | Condensation + Cyclization | 48 |

| Bromination Reaction | Reaction with bromine in methanol | >90 |

| Phosphorylation Reaction | Reaction with phosphorus oxychloride | >90 |

Biological Studies and Case Examples

Several case studies highlight the biological implications of 6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one:

Case Study 1: Antimalarial Efficacy

In a study assessing the antimalarial properties of ELQs derived from this compound, researchers found that specific modifications to the side chains significantly enhanced bioavailability and efficacy against malaria parasites. These findings suggest a pathway for developing new treatments based on this quinoline scaffold .

Case Study 2: Antitubercular Activity

Another study investigated a series of quinoline derivatives, including 6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one, for their antitubercular activity. The results indicated that certain derivatives exhibited selective toxicity towards Mycobacterium tuberculosis while showing low cytotoxicity to human liver cells (HepG2), thus demonstrating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The presence of the bromine, methoxy, and methyl groups can influence the compound’s binding affinity and selectivity. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

Receptor Modulation: Modulating receptor activity to alter cellular responses.

DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

The following analysis compares 6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one with structurally related quinolinones and isoquinolinones, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Positioning and Functional Group Variations

Table 1: Structural Comparison of Quinolinone Derivatives

Key Observations:

- Trifluoromethyl (CF₃) at position 4 (as in ) introduces strong electron-withdrawing effects, which may increase metabolic stability but reduce nucleophilic reactivity compared to the methyl group in the target compound. Amino and pyridine groups (as in ) facilitate hydrogen bonding and metal coordination, which could enhance binding to biological targets like enzymes or receptors.

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations:

- The dimethoxy derivative has a higher molecular weight and lower logP than the target compound, suggesting reduced lipophilicity.

Biological Activity

6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one is a quinoline derivative that has garnered attention for its diverse biological activities. The compound's unique structural features, including a bromine atom at the 6-position, a methoxy group at the 7-position, and a methyl group at the 4-position, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one is C_11H_10BrN_1O_2, with a molecular weight of approximately 268.11 g/mol. The presence of halogen and methoxy substituents enhances its reactivity and biological interaction capabilities.

The biological activity of 6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown inhibitory effects on several enzymes, which may be linked to its anticancer properties.

- Receptor Modulation : It interacts with specific receptors involved in cell signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that 6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one exhibits significant anticancer properties. For example:

- Cell Line Studies : In vitro assays indicated that the compound effectively inhibits the growth of various cancer cell lines, including COLO205 and H460, with IC50 values ranging from 0.32 to 0.89 μM .

- Mechanism : The compound induces apoptosis in cancer cells by disrupting microtubule polymerization and downregulating cyclins involved in cell cycle progression .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

- Inhibition Studies : It demonstrates potent activity against a range of bacterial strains, with some derivatives exhibiting enhanced efficacy due to the presence of bromine substituents .

| Compound | Activity Type | IC50 Value (µg/mL) |

|---|---|---|

| 6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one | Anticancer | 0.32 - 0.89 |

| Derivative A | Antimicrobial | 9.48 |

| Derivative B | Antimicrobial | 8.45 |

Study on Anticancer Properties

A comprehensive study focused on the synthesis and evaluation of various quinoline derivatives, including 6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one. The findings highlighted its superior efficacy against specific cancer cell lines compared to structurally similar compounds .

Synthesis and Structure-Activity Relationship (SAR)

Research into the SAR of quinoline derivatives revealed that modifications at specific positions significantly impact their biological activity. For instance, the introduction of methoxy groups at positions 5, 6, and 7 was found to enhance anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.